molecular formula C6H16Cl2N2 B2490445 N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride CAS No. 2138133-16-9

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride

Cat. No.: B2490445
CAS No.: 2138133-16-9
M. Wt: 187.11
InChI Key: HWJFAZHYDGGWJD-UHFFFAOYSA-N
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Description

N-Methyl-1-(pyrrolidin-2-yl)methanamine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Agents

Schiff bases of 3-aminomethyl pyridine, synthesized through condensation reaction with substituted aryl aldehydes/ketones and cyclic ketones, demonstrated anticonvulsant activity. These compounds were observed to provide seizure protection after intraperitoneal administration in various models, with some compounds showing remarkable protection over clinically used drugs in specific screens (Pandey & Srivastava, 2011).

Applications in Photocytotoxicity and Cellular Imaging

Iron(III) Catecholates in Red Light

Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine and other ligands showed unprecedented photocytotoxicity in red light to various cell lines, inducing apoptosis and generating reactive oxygen species. These complexes were rapidly ingested by cells, indicating a potential for targeted cancer therapy (Basu et al., 2014).

Enhanced Cellular Uptake and Selectivity

Iron(III) complexes with pyridoxal Schiff base and modified dipicolylamines exhibited significant uptake in cancer cells and displayed remarkable photocytotoxicity, with the cell death proceeding via the apoptotic pathway due to light-induced generation of reactive oxygen species. The presence of pyridoxal group played a role in tumor targeting and cellular uptake (Basu et al., 2015).

Applications in Catalysis and Material Science

Diiron(III) Complexes in Hydroxylation of Alkanes

Diiron(III) complexes of tridentate 3N ligands were studied as catalysts for selective hydroxylation of alkanes, displaying high total turnover numbers and good alcohol selectivity. These findings suggest potential industrial applications in selective oxidation processes (Sankaralingam & Palaniandavar, 2014).

Palladium(II) and Platinum(II) Complexes with Anticancer Activity

Palladium(II) and Platinum(II) complexes based on Schiff base ligands demonstrated remarkable anticancer activity against various human cancerous cell lines. These complexes, showing strong DNA-binding affinity and selective toxicity, highlight the potential for development in cancer therapy (Mbugua et al., 2020).

Properties

IUPAC Name

N-methyl-1-pyrrolidin-2-ylmethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.2ClH/c1-7-5-6-3-2-4-8-6;;/h6-8H,2-5H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFAZHYDGGWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCCN1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138133-16-9
Record name methyl[(pyrrolidin-2-yl)methyl]amine dihydrochloride
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